Trametinib Impurity-I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Trametinib Impurity-I undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include thionyl chloride in methanol for de-acetylation and dichloromethane for dissolution . Major products formed from these reactions include various derivatives of the original impurity, depending on the specific reaction conditions.
Scientific Research Applications
Trametinib Impurity-I is primarily used in the pharmaceutical industry to ensure the purity and quality of trametinib . It is also used in analytical studies to determine the linearity, specificity, accuracy, limit of detection, limit of quantification, and relative retention factor of trametinib . Additionally, this impurity is valuable in stability studies to understand the degradation pathways and stability of trametinib under various conditions .
Mechanism of Action
The mechanism of action of Trametinib Impurity-I is not well-studied, as it is primarily a byproduct of trametinib synthesis. trametinib itself functions as an allosteric, ATP noncompetitive inhibitor of mitogen-activated protein kinase (MEK) 1 and MEK 2 . Trametinib inhibits cell growth of various BRAF V600 mutation-positive tumors by blocking the MAPK/ERK signaling pathway .
Comparison with Similar Compounds
Trametinib Impurity-I can be compared with other process-related impurities of trametinib, such as:
- 5-(2-fluoro-4-iodo phenylamino)-1-(3-aminophenyl)-3-cyclopropyl-6,8-dimethylpyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione hydrochloride
- 4-((3-acetamidophenyl)amino)-N-cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
These impurities are formed during the laboratory optimization of trametinib and have a significant impact on the quality of the drug product . This compound is unique due to its specific chemical structure and the conditions under which it is formed.
Properties
Molecular Formula |
C26H23FIN5O5 |
---|---|
Molecular Weight |
631.4 g/mol |
IUPAC Name |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodophenyl)imino-8-hydroxy-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H23FIN5O5/c1-13(34)29-15-5-4-6-17(12-15)32-21-20(23(35)33(25(32)37)16-8-9-16)22(31(3)24(36)26(21,2)38)30-19-10-7-14(28)11-18(19)27/h4-7,10-12,16,38H,8-9H2,1-3H3,(H,29,34) |
InChI Key |
PZDRAVCDHCXECY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C3=C(C(=NC4=C(C=C(C=C4)I)F)N(C(=O)C3(C)O)C)C(=O)N(C2=O)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.